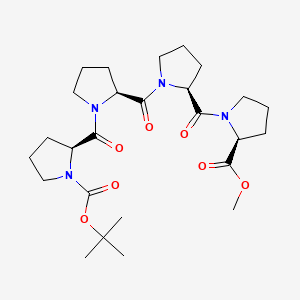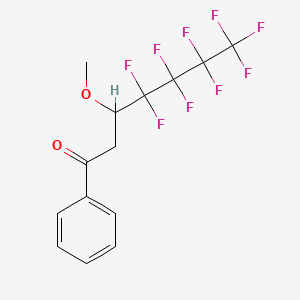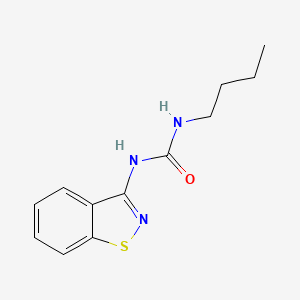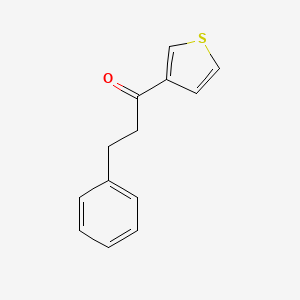![molecular formula C13H8N2O4 B14328254 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one CAS No. 110167-39-0](/img/structure/B14328254.png)
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of furo[3,2-c]pyridines This compound is characterized by the presence of a nitrophenyl group attached to the furo[3,2-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one typically involves a multi-step process. One common method includes the cyclization of substituted furopropenoic acids, which are prepared from appropriate aldehydes under Doebner’s conditions. These acids are then converted to the corresponding azides, which undergo cyclization by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives, which can be further modified through nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and palladium on carbon (Pd/C) are frequently used.
Substitution: Sodium alkoxides (e.g., sodium ethoxide) and secondary amines (e.g., morpholine) are typical reagents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkoxy and amino derivatives.
Applications De Recherche Scientifique
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one involves its interaction with molecular targets and pathways. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon light activation. These ROS can induce oxidative damage to cellular components, leading to cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxypsoralen: Used in photochemotherapy for psoriasis.
Trimethylpsoralen: Another photosensitizer used in PUVA therapy.
Furo[3,2-b]pyridine: A related heterocyclic compound with applications in organic synthesis.
Uniqueness
2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one stands out due to its specific nitrophenyl substitution, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and antimicrobial research, where its ability to generate ROS and target bacterial cells is highly valuable .
Propriétés
Numéro CAS |
110167-39-0 |
|---|---|
Formule moléculaire |
C13H8N2O4 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-5H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O4/c16-13-9-7-12(19-11(9)5-6-14-13)8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16) |
Clé InChI |
QGXHEPWTRJBMRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC3=C(O2)C=CNC3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

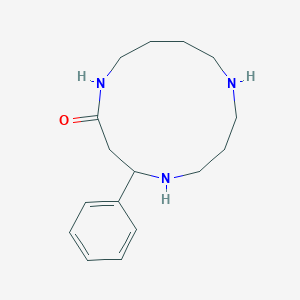
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
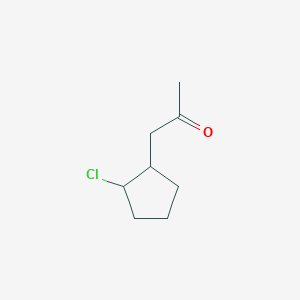
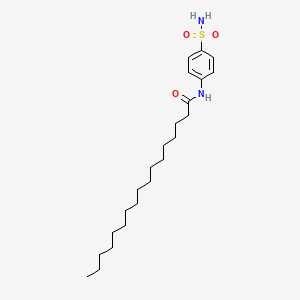
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)

